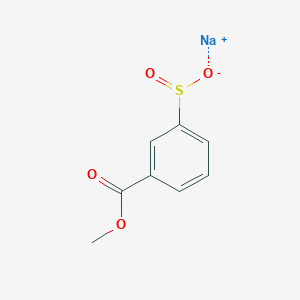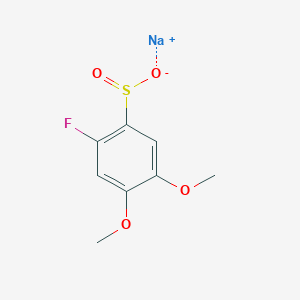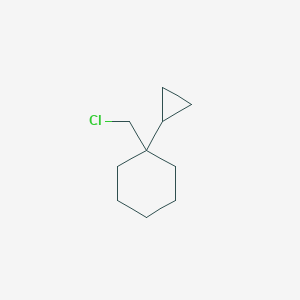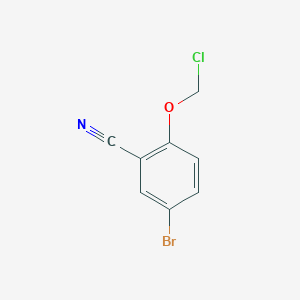
5-Bromo-2-(chloromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chloromethoxy groups. This compound is used primarily in research and development within the pharmaceutical and chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethoxy)benzonitrile typically involves the bromination of 2-chlorobenzonitrile followed by the introduction of a chloromethoxy group. The process can be summarized in the following steps:
Bromination: 2-chlorobenzonitrile is treated with a bromination reagent to introduce the bromine atom at the 5-position, forming 5-bromo-2-chlorobenzonitrile.
Chloromethoxylation: The 5-bromo-2-chlorobenzonitrile is then reacted with chloromethyl ether under controlled conditions to introduce the chloromethoxy group, resulting in the formation of this compound
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethoxy groups can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloromethoxy group with other nucleophiles.
Catalytic Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents at the bromine position.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted benzonitriles, while palladium-catalyzed coupling reactions can produce a variety of aryl-substituted derivatives .
Applications De Recherche Scientifique
5-Bromo-2-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(chloromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the structure of the final bioactive molecule derived from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorobenzonitrile: This compound has similar substitution patterns but with a fluorine atom instead of a chloromethoxy group.
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a chloromethoxy group.
Uniqueness
5-Bromo-2-(chloromethoxy)benzonitrile is unique due to the presence of both bromine and chloromethoxy groups, which provide distinct reactivity and properties compared to other benzonitrile derivatives. This makes it a valuable intermediate for synthesizing a wide range of complex molecules with specific functionalities .
Propriétés
Formule moléculaire |
C8H5BrClNO |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
5-bromo-2-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c9-7-1-2-8(12-5-10)6(3-7)4-11/h1-3H,5H2 |
Clé InChI |
SFHOMBWBWNLNAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C#N)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


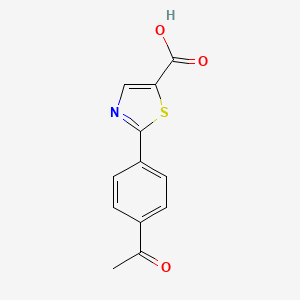
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
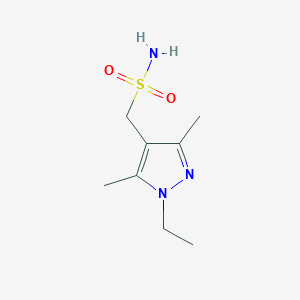
methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
